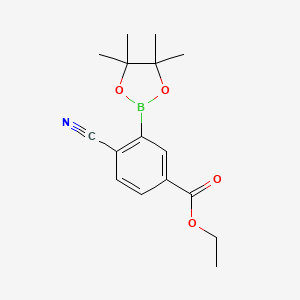

4-Amino-7-methoxyquinoline-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

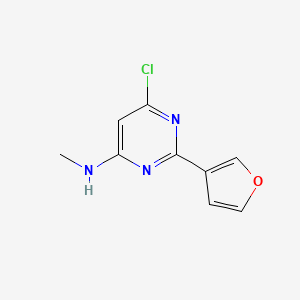

“4-Amino-7-methoxyquinoline-3-carboxylic acid” is a derivative of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives involves various protocols. For instance, quinoline-4-carboxylic acids can be prepared by refluxing isatin with enaminone in the presence of an aqueous solution of KOH or NaOH, and subsequent acidification using dilute HCl . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of “4-Amino-7-methoxyquinoline-3-carboxylic acid” consists of a quinoline core with an amino group at the 4th position and a methoxy group at the 7th position . The molecular formula is C10H10N2O .Chemical Reactions Analysis

Quinoline and its derivatives undergo a wide range of chemical reactions. Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis

Amino acids, which “4-Amino-7-methoxyquinoline-3-carboxylic acid” is a derivative of, are colorless, crystalline substances . They have high melting points due to their ionic properties . Their solubility depends on the polarity, iso-electric point, nature of the solvent, and temperature .Wissenschaftliche Forschungsanwendungen

Photolabile Precursors for Carboxylic Acids

Photolysis of specific nitroindoline derivatives in aqueous solutions can yield carboxylic acids, with the efficiency of photolysis being significantly influenced by the presence of electron-donating substituents such as methoxy groups. This method presents a potential pathway for the controlled release of neuroactive amino acids and other carboxylic acid-containing compounds in scientific studies (Papageorgiou & Corrie, 2000).

Synthesis of Cephalosporin Derivatives

The compound has been utilized in the synthesis of new cephalosporin derivatives, which serve as carriers for a broad range of drugs containing amino groups. This includes the synthesis of derivatives for antimalarial drugs, demonstrating the versatility of quinoline derivatives in drug development (Blau et al., 2008).

Tubulin Polymerization Inhibitors

Quinoline derivatives have been investigated for their impact on tubulin polymerization, showing significant antiproliferative activity against various cancer cell lines. This suggests their potential application in the development of cancer therapeutics (Lee et al., 2011).

Mass Spectrometric Study for Drug Candidates

Studies involving substituted isoquinolines, which share structural similarities with quinoline derivatives, have shown unusual gas-phase formations of carboxylic acids after collisional activation. This research is crucial for the characterization of prolylhydroxylase inhibitor drug candidates and their metabolic products (Thevis et al., 2008).

Eigenschaften

IUPAC Name |

4-amino-7-methoxyquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-6-2-3-7-9(4-6)13-5-8(10(7)12)11(14)15/h2-5H,1H3,(H2,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYQVZZYUHGIQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=C(C(=C2C=C1)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

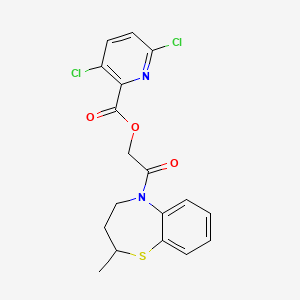

![3-butyl-9-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2817664.png)